molecular formula C4H8Cl2 B1581248 1,2-Dichloro-2-methylpropane CAS No. 594-37-6

1,2-Dichloro-2-methylpropane

Cat. No.: B1581248
CAS No.: 594-37-6
M. Wt: 127.01 g/mol
InChI Key: JVHKSSIDGAUKGK-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPNDCHKFIHPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870661
Record name 1,2-Dichloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-37-6, 27177-44-2
Record name 1,2-Dichloro-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, dichloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DICHLORO-2-METHYLPROPANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449
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Record name 1,2-Dichloro-2-methylpropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-2-methylpropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary function of 1,2-Dichloro-2-methylpropane in iron-catalyzed reactions?

A1: this compound often acts as an oxidant in iron-catalyzed reactions. [, , , ] This means it facilitates the desired transformation by accepting electrons from the reacting species, enabling the catalytic cycle to proceed.

Q2: Are there specific reaction types where this compound is particularly effective?

A2: Yes, this compound has proven effective in several iron-catalyzed reactions, including:

  • Direct arylation: It enables the coupling of nitrogen-containing aromatic compounds with arylzinc reagents, forming new C-C bonds. [] This reaction is directed by a neighboring nitrogen atom, leading to selective arylation.
  • Olefinic C-H bond activation: It enables the stereospecific substitution of olefinic C-H bonds with aryl Grignard reagents. [] This reaction utilizes a directing group, such as pyridine or imine, for site selectivity.
  • Benzannulation reactions: It facilitates the formation of phenanthrene derivatives from alkynes and specific Grignard reagents (biaryl, heteroarylphenyl, or alkenylphenyl). [] This reaction highlights the potential of this compound in constructing complex polycyclic aromatic structures.

Q3: What are the advantages of using this compound in iron-catalyzed reactions compared to other oxidants?

A3: While a direct comparison with other oxidants is not explicitly discussed in the provided literature, several advantages can be inferred:

  • Mild Reaction Conditions: Reactions employing this compound often proceed under mild conditions, typically at 0 °C or room temperature. [, , ] This is crucial for the synthesis of complex molecules that may be sensitive to harsh conditions.
  • High Reaction Rates: Some reactions exhibit remarkably fast kinetics, reaching completion within minutes. [] This efficiency is valuable for time-sensitive synthetic applications.
  • Tolerance to Functional Groups: The presence of this compound does not appear to hinder the incorporation of various functional groups in the product molecules. [, ] This compatibility broadens the scope of accessible molecules.

Q4: Does the structure of this compound influence its effectiveness in these reactions?

A4: While the provided literature focuses on the application of this compound, understanding the impact of structural modifications on its reactivity would require further investigation. Exploring alternative dichloroalkanes could reveal valuable insights into structure-activity relationships and potentially lead to the discovery of even more effective reagents. []

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